
N,2-二甲基-3-吡啶甲酰胺
概述
描述
N,2-Dimethyl-3-pyridinecarboxamide is an organic compound with the molecular formula C8H10N2O It is a derivative of pyridinecarboxamide, where the nitrogen atom at position 2 and the carbon atom at position 3 are substituted with methyl groups
科学研究应用
N,2-Dimethyl-3-pyridinecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
安全和危害
作用机制
Mode of Action
It’s worth noting that nicotinamide, the parent compound, plays a crucial role in the synthesis of pyridine coenzymes in mammalian systems . These coenzymes are essential for various biochemical reactions in the body.
Biochemical Pathways
Nicotinamide is a precursor to Nicotinamide Adenine Dinucleotide (NAD), a coenzyme found in all living cells and is critical for various biological reactions .
Pharmacokinetics
Nicotinamide, the parent compound, is known to be easily absorbed from the gastrointestinal tract in humans .
Result of Action
Nicotinamide is known to play a crucial role in cellular energy production, DNA repair, and stress responses .
生化分析
Biochemical Properties
N,2-Dimethyl-3-pyridinecarboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nitrooxy compounds, which are known to affect metabolic profiles and methanogenic communities . The nature of these interactions often involves inhibition or modulation of enzyme activity, leading to changes in metabolic pathways.
Cellular Effects
N,2-Dimethyl-3-pyridinecarboxamide influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the growth of methanogens without affecting the abundance of other microorganisms like bacteria, anaerobic fungi, or protozoa . This selective inhibition can lead to significant changes in cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of N,2-Dimethyl-3-pyridinecarboxamide involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and metabolic pathways. The compound’s interaction with nitrooxy compounds, for example, results in the inhibition of methanogenesis by affecting the methanogenic community . This inhibition is achieved through specific binding interactions that alter enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N,2-Dimethyl-3-pyridinecarboxamide can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the inhibition of methanogenesis by nitrooxy compounds, including N,2-Dimethyl-3-pyridinecarboxamide, requires sustained exposure to maintain its effects . Over time, the compound may degrade, leading to a reduction in its inhibitory effects.
Dosage Effects in Animal Models
The effects of N,2-Dimethyl-3-pyridinecarboxamide vary with different dosages in animal models. Higher doses of the compound have been shown to be more effective in inhibiting methanogenesis, while lower doses may have minimal effects . At very high doses, the compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
N,2-Dimethyl-3-pyridinecarboxamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic flux and metabolite levels. For instance, its interaction with nitrooxy compounds affects the acetate:propionate ratio and hydrogen production in metabolic pathways . These interactions can lead to significant changes in the overall metabolic profile of cells.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,2-Dimethyl-3-pyridinecarboxamide typically involves the alkylation of 3-pyridinecarboxamide. One common method is the reaction of 3-pyridinecarboxamide with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the methylation process.
Industrial Production Methods: In an industrial setting, the production of N,2-Dimethyl-3-pyridinecarboxamide may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions: N,2-Dimethyl-3-pyridinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the amide group into an amine.
Substitution: The methyl groups on the nitrogen and carbon atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amines.
Substitution: Various substituted pyridinecarboxamides.
相似化合物的比较
Nicotinamide (3-pyridinecarboxamide): A vitamin B3 derivative with similar structural features but without the methyl substitutions.
N,N-Dimethyl-3-pyridinecarboxamide: Similar to N,2-Dimethyl-3-pyridinecarboxamide but with both methyl groups on the nitrogen atom.
Uniqueness: N,2-Dimethyl-3-pyridinecarboxamide is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and biological activity. The presence of these groups can enhance its lipophilicity and alter its interaction with molecular targets compared to its non-methylated counterparts.
属性
IUPAC Name |
N,2-dimethylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-6-7(8(11)9-2)4-3-5-10-6/h3-5H,1-2H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAWMRWVPJREDDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

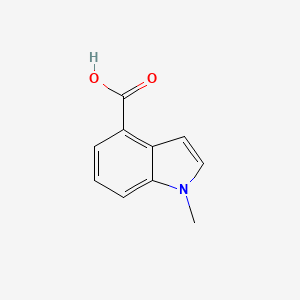
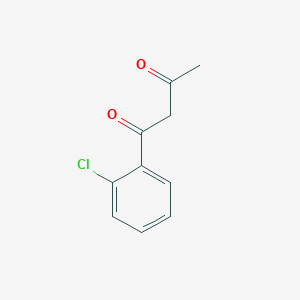
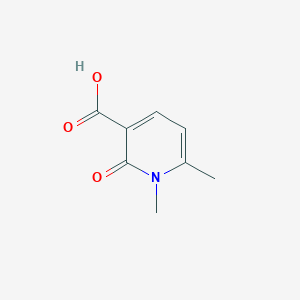
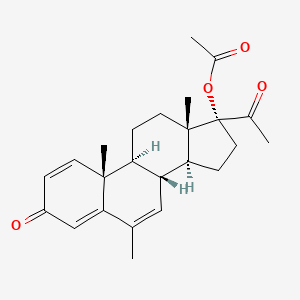
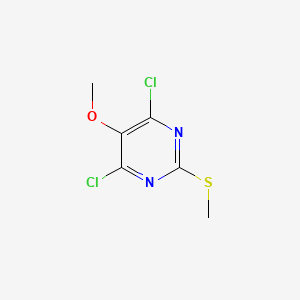







![Methyl imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1354972.png)

